N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a thiazole ring substituted with a chlorothiophene group, enhancing its chemical reactivity and potential for diverse applications.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) and the 5-lipoxygenase (5-LOX) enzyme . These enzymes play a crucial role in the inflammatory response. Cyclooxygenase enzymes are responsible for converting arachidonic acid into prostaglandins .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM . It also exhibits inhibitory activity against COX-1 and 5-LOX .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response. By inhibiting COX-1, COX-2, and 5-LOX, it prevents the conversion of arachidonic acid into prostaglandins and leukotrienes . This results in a reduction of inflammation and pain.
Result of Action
The inhibition of COX-1, COX-2, and 5-LOX enzymes by this compound leads to a decrease in the production of prostaglandins and leukotrienes . This results in a reduction of inflammation and pain, making this compound a potential candidate for the treatment of conditions associated with inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step chemical reactions. One common approach starts with the preparation of 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine, which is then coupled with 1,3-benzothiazole-6-carboxylic acid under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorothiophen-2-yl)thiazol-2-amine: Shares a similar thiazole and chlorothiophene structure but lacks the benzothiazole moiety.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring but with different substituents, leading to distinct chemical properties
Uniqueness
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of a benzothiazole core and a chlorothiophene-substituted thiazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS3/c16-13-4-3-11(23-13)10-6-21-15(18-10)19-14(20)8-1-2-9-12(5-8)22-7-17-9/h1-7H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDYXAQMIQZZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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